Home > Products > Screening Compounds P14398 > 3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4560735
CAS Number:
Molecular Formula: C16H9Cl2N5S
Molecular Weight: 374.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the starting triazolethione: Reacting 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide would yield the potassium dithiocarbazate salt. Subsequent cyclization of this salt with hydrazine hydrate would furnish the 4-amino-5-mercapto-3-(2,4-dichlorophenyl)-1,2,4-triazole intermediate [, ].
  • Step 2: Formation of the triazolothiadiazole core: This intermediate could then be reacted with 3-pyridinecarbaldehyde under dehydrating conditions to form the desired 3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [, ].
Mechanism of Action
  • Inhibition of specific enzymes: Triazolothiadiazoles have demonstrated inhibitory activity against various enzymes, including those involved in inflammation, bacterial cell wall synthesis, or tumor growth [, , ].
  • Modulation of cellular signaling pathways: Triazolothiadiazoles might modulate signaling pathways involved in cell growth, differentiation, or apoptosis [].
Applications
  • Medicinal chemistry: The compound holds promise as a potential lead compound for developing novel therapeutics targeting cancer, bacterial infections, or viral infections [, , , , , ].
  • Agricultural chemistry: Its structure suggests possible applications as a pesticide or fungicide, given the established use of triazolothiadiazoles in agriculture [].

3-[1-(6-Methoxy-2-naphthyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

    Compound Description: This compound belongs to a family of potential anticancer agents []. Its crystal structure has been determined through synchrotron X-ray powder diffraction []. The molecular structure features a thiadiazine ring fused to the triazole, with a 2,4-dichlorophenyl substituent on the triazole ring, and a complex 1-(6-methoxy-2-naphthyl)ethyl substituent on the thiadiazine ring [].

6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (3b)

    Compound Description: This compound is a triazolo-thiadiazole derivative found to possess anti-inflammatory activity comparable to naproxen []. It also exhibits reduced ulcerogenic potential, making it a promising candidate for further development [].

6-(2,4-Dichlorophenyl)3-[(naphthalene-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (3c)

    Compound Description: This triazolo-thiadiazole derivative exhibits significant anti-inflammatory activity with reduced ulcerogenic potential compared to the standard drug naproxen []. Its promising profile led to further evaluation of its hepatotoxicity and histopathological characteristics [].

6-(2,4-Dichloro­phen­yl)-3-[(1H-1,2,4-triazol-1-yl)meth­yl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

    Compound Description: The crystal structure of this compound reveals a delocalized thiazolothiadiazine ring system []. The molecule adopts a conformation where the triazole ring within the fused heterocycle forms specific dihedral angles with the second triazole and the benzene ring []. Intermolecular π–π stacking interactions contribute to the stability of the crystal structure [].

6-(2,4-Di­fluoro­phenyl)-3-(3-methyl­phenyl)-7H-1,2,4-triazolo­[3,4-b][1,3,4]­thia­diazine

    Compound Description: The crystal structure of this compound reveals a slightly distorted thiadiazole ring and planar triazole and benzene rings []. It displays intra- and intermolecular C—H⋯N hydrogen-bonding interactions leading to a one-dimensional zigzag chain along the crystallographic b axis [].

3-(3-Nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol6(5H)-thione (5E)

    Compound Description: This triazole-thiadiazole hybrid compound demonstrated promising anti-tubercular activity in studies using the XTT Reduction Menadione Assay Protocol [].

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione (5F)

    Compound Description: This triazole-thiadiazole hybrid compound exhibited significant anti-tubercular activity when evaluated using the XTT Reduction Menadione Assay Protocol [].

6-(3,4-Dichlorophenyl)-3-(1,2-O-isopropylidene-D-ribo-tetritol-1-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (6)

    Compound Description: This acyclic C-nucleoside is a potent inhibitor of HIV-2 replication in vitro []. It did not show any activity against HIV-1 [].

3-(6-(2,4-Dimethoxyphenyl)-[1,2,4]-triazolo[3,4-b]-[1,3,4]-thiadiazol-3-yl)-1H-indole (5k)

    Compound Description: This compound is a potent inhibitor of the anti-apoptotic protein Bcl-2 []. It selectively inhibits the growth of Bcl-2 expressing human cancer cell lines with sub-micromolar IC50 values [].

Properties

Product Name

3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H9Cl2N5S

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C16H9Cl2N5S/c17-11-4-5-12(13(18)8-11)15-20-21-16-23(15)22-14(24-16)6-3-10-2-1-7-19-9-10/h1-9H/b6-3+

InChI Key

TYYMZYWICBEFAY-ZZXKWVIFSA-N

SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.